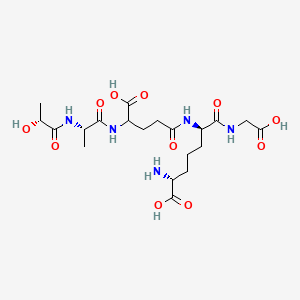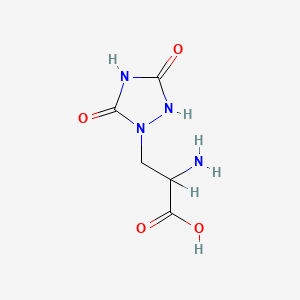
Thonzonium bromide
概要
説明
Thonzonium bromide is a monocationic detergent . It’s a surfactant and a detergent that promotes tissue contact by dispersion and penetration of the cellular debris and exudate of the containing solution . It’s widely used as an additive in ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the administered medication .
Molecular Structure Analysis
Thonzonium bromide has a molecular formula of C32H55N4O . It’s structurally similar to Farnesol .Chemical Reactions Analysis
Thonzonium bromide is a surface active agent and an inhibitor of V-ATPase proton transport . It significantly decreases the cytosolic pH to 6.22 in wild-type yeast cells .Physical And Chemical Properties Analysis
Thonzonium bromide has a molar mass of 591.723 g·mol−1 .科学的研究の応用
Antiviral Agent
Thonzonium bromide has been identified as an inhibitor of SARS-CoV-2 3CL pro, a highly conserved cysteine proteinase that plays a pivotal role in processing the viral polyprotein to create non-structural proteins (nsps) for replication and transcription of SARS-CoV-2 . It inhibits SARS-CoV-2 3CL pro activity by firmly occupying the catalytic site and inducing conformational changes of the protease .
Microbiome Impact
Thonzonium bromide has been studied for its impact on host oral-gut microbiomes . It has been found to cause specific disruption of Rothia and Veillonella in the oral microbiota without affecting the global composition of the fecal microbiome . However, it does influence oral-gut microbial interactions, showing increased sharing of oral taxon Sutterella in the gut microbiota .
Organic Synthesis
Thonzonium bromide is employed in organic synthesis as an alkylating agent . Alkylating agents are widely used in chemistry because they can replace a hydrogen atom of an organic compound with an alkyl group, thereby modifying the compound’s properties.
Analytical Chemistry
In analytical chemistry, Thonzonium bromide is used for detecting organic compounds . It can react with certain organic compounds to produce a detectable change, which can be used to identify or quantify the presence of these compounds in a sample.
Enzyme Inhibitor
Thonzonium bromide is used as an enzyme inhibitor in biochemistry . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes, Thonzonium bromide can regulate the rate of reactions of enzymes with their substrates.
Reagent for Synthesizing Peptides and Proteins
Thonzonium bromide is used as a reagent for synthesizing peptides, proteins, and other organic substances . In this role, it helps to facilitate the formation of peptide bonds, which are the chemical bonds that link amino acids together to form peptides and proteins.
Inhibitor of Vacuolar ATPases
Thonzonium bromide may be used to inhibit vacuolar ATPases (V-ATPases) to induce and study the effects of cytosolic acidification . V-ATPases are a type of enzyme that helps to regulate the pH of cells, and inhibiting them can lead to changes in cellular processes.
Potential pDNA Particle Condenser
Thonzonium bromide is used as a potential pDNA particle condenser . In this role, it can help to compact pDNA into smaller, more stable structures, which can be beneficial for applications such as gene therapy.
作用機序
Target of Action
Thonzonium bromide is a monocationic surface-active agent with surfactant and detergent properties . It is primarily targeted at cellular debris and exudate , enhancing their dispersion and penetration . This promotes tissue contact of the administered medication . Thonzonium bromide also inhibits vacuolar ATPase in pathogenic fungi such as Candida albicans .
Mode of Action
Thonzonium bromide acts as a surface-active agent in nasal and ear drops, potentiating and lengthening the time of skin contact with the active compounds and penetration through the cellular debris . It uncouples vacuolar ATPase in pathogenic fungi such as Candida albicans, inhibiting cell growth in vitro . It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path .
Biochemical Pathways
Thonzonium bromide affects the ERK1/2 and p38 pathways and causes mitochondrial uncoupling . It suppresses ERK 1/2 phosphorylation and increases BAX expression and p38 phosphorylation . It also affects Ca2+ homeostasis in both mitochondrial and cytosolic compartments .
Pharmacokinetics
It is known that it is used as a monocationic surfactant and detergent to help penetration of active ingredients through cellular debris for its antibacterial action .
Result of Action
Thonzonium bromide causes dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the active ingredients contained in the administered medication . It inhibits cell growth in vitro by uncoupling vacuolar ATPase in pathogenic fungi such as Candida albicans . It also inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo .
Action Environment
It is widely used as an additive to ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate , suggesting that its efficacy may be influenced by the specific conditions of these environments.
Safety and Hazards
When handling Thonzonium bromide, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It’s also advised not to eat, drink or smoke when using this product . Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Thonzonium bromide has been tested as a repurposed antibacterial agent in vitro . It’s also been identified as an inhibitor of SARS-CoV-2 3CL pro with an IC 50 value of 2.04±0.25μM by fluorescence resonance energy transfer (FRET)-based enzymatic inhibition assay from the FDA-approved drug library . This suggests potential future directions for Thonzonium bromide in the treatment of bacterial infections and possibly even viral infections such as COVID-19 .
特性
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDWFZTSDZAIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045326 | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thonzonium bromide | |
CAS RN |
553-08-2 | |
| Record name | Thonzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thonzonium bromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tonzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THONZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]
ANone: Thonzonium bromide is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.
A: Thonzonium bromide's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []
ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for Thonzonium bromide.
A: While specific Structure-Activity Relationship (SAR) studies for Thonzonium bromide are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []
A: The research papers primarily discuss Thonzonium bromide in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []
A: Yes, research indicates that Thonzonium bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []
A: Yes, recent research is investigating the impact of Thonzonium bromide on both oral and gut microbiomes. []
A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for Thonzonium bromide and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)